Octanecarboperoxoyl fluoride potassium

Description

Octanecarboperoxoyl fluoride potassium (OCPFK) is a specialized perfluorinated compound characterized by a fully fluorinated carbon chain (C8), a peroxo group (-O-O-), and a potassium counterion. These compounds are typically utilized in high-performance industrial applications, including fluoropolymer synthesis, surfactants, and specialty chemicals, owing to their extreme thermal stability and resistance to chemical degradation .

Propriétés

Formule moléculaire |

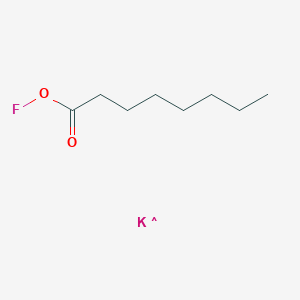

C8H15FKO2 |

|---|---|

Poids moléculaire |

201.30 g/mol |

InChI |

InChI=1S/C8H15FO2.K/c1-2-3-4-5-6-7-8(10)11-9;/h2-7H2,1H3; |

Clé InChI |

WMXSIUFMICVNMS-UHFFFAOYSA-N |

SMILES canonique |

CCCCCCCC(=O)OF.[K] |

Origine du produit |

United States |

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles

La synthèse du fluorure de potassium octanecarboperoxyoyle implique généralement la réaction du chlorure d'octanecarboperoxyoyle avec du fluorure de potassium. La réaction est effectuée dans un environnement anhydre afin d'empêcher la décomposition du groupe peroxy. La réaction générale peut être représentée comme suit :

C8H17COOOCl+KF→C8H17COOOF+KCl

Méthodes de production industrielle

La production industrielle du fluorure de potassium octanecarboperoxyoyle implique une synthèse à grande échelle utilisant des conditions de réaction similaires. Le processus est optimisé pour garantir un rendement et une pureté élevés du produit final. La réaction est généralement effectuée dans un environnement contrôlé avec une surveillance continue de la température et de la pression pour éviter toute condition dangereuse.

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

Le fluorure de potassium octanecarboperoxyoyle a un large éventail d'applications dans la recherche scientifique, notamment :

Chimie : Il est utilisé comme agent oxydant dans diverses réactions de synthèse organique.

Biologie : Il est utilisé dans l'étude du stress oxydatif et de ses effets sur les systèmes biologiques.

Médecine : Il est étudié pour son utilisation potentielle dans le développement de nouveaux médicaments et agents thérapeutiques.

Industrie : Il est utilisé dans la production de polymères, de résines et d'autres produits chimiques industriels.

Mécanisme d'action

Le mécanisme d'action du fluorure de potassium octanecarboperoxyoyle implique la génération de radicaux libres par la rupture de la liaison peroxy. Ces radicaux libres peuvent initier diverses réactions chimiques, conduisant à la formation de nouveaux produits. Les cibles moléculaires et les voies impliquées dans ces réactions dépendent de l'application spécifique et de la nature des réactifs.

Applications De Recherche Scientifique

Octanecarboperoxoyl fluoride potassium has a wide range of applications in scientific research, including:

Chemistry: It is used as an oxidizing agent in various organic synthesis reactions.

Biology: It is used in the study of oxidative stress and its effects on biological systems.

Medicine: It is explored for its potential use in the development of new pharmaceuticals and therapeutic agents.

Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of octanecarboperoxoyl fluoride potassium involves the generation of free radicals through the cleavage of the peroxy bond. These free radicals can initiate various chemical reactions, leading to the formation of new products. The molecular targets and pathways involved in these reactions depend on the specific application and the nature of the reactants.

Comparaison Avec Des Composés Similaires

Structural and Functional Differences

The following table highlights key structural and regulatory distinctions between OCPFK and related potassium-containing fluorinated compounds:

Key Observations :

- Perfluorinated vs. Non-Perfluorinated: Unlike potassium bifluoride (KHF₂), OCPFK and its analogs feature fully fluorinated carbon chains, which confer superior chemical inertness and thermal stability .

- Functional Groups : OCPFK’s peroxo group distinguishes it from sulfonate or carboxylate salts (e.g., CAS 335-24-0), making it more reactive in oxidation reactions .

- Potassium bifluoride, however, is subject to stricter trade controls .

Stability and Reactivity

Perfluorinated potassium salts exhibit exceptional stability due to strong C-F bonds. For example:

- Thermal Stability : Linear perfluorinated compounds (e.g., CAS 15742-62-8) decompose above 400°C, whereas cyclohexane-based derivatives (e.g., CAS 335-24-0) show even higher stability due to ring rigidity .

- Hydrolysis Resistance : Sulfonate salts (CAS 335-24-0) resist hydrolysis in acidic/alkaline conditions, unlike carboxylate or fluoride variants, which may degrade under extreme pH .

OCPFK’s peroxo group likely reduces its thermal stability compared to sulfonate analogs but enhances its utility as a radical initiator in polymerization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.